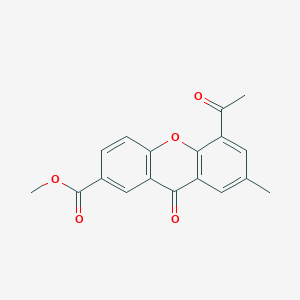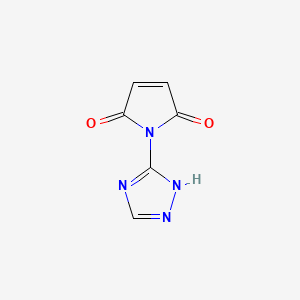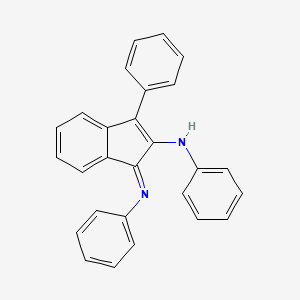
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine is an organic compound with the molecular formula C20H16N2 It is characterized by its complex structure, which includes an indene core substituted with phenyl and phenylimino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine typically involves the condensation of aniline derivatives with indene-2,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Indene-2,3-dione+Aniline derivative→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline
- N,N’-Terephthalylidenedianiline
- 3-[(1E)-(phenylimino)methyl]benzene-1,2-diol
Uniqueness
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific electronic or steric characteristics are required.
Eigenschaften
CAS-Nummer |
42549-15-5 |
|---|---|
Molekularformel |
C27H20N2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N,1-diphenyl-3-phenyliminoinden-2-amine |
InChI |
InChI=1S/C27H20N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-21-14-6-2-7-15-21)27(25)29-22-16-8-3-9-17-22/h1-19H,(H,28,29) |
InChI-Schlüssel |
IBLMOUNKVHPTQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C3)C4=CC=CC=C42)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


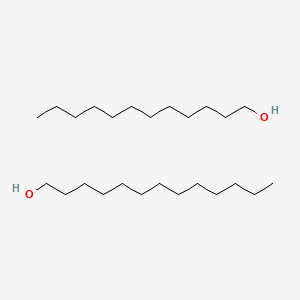

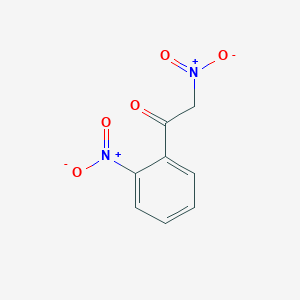
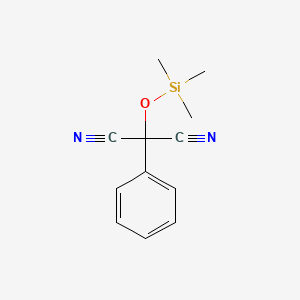
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)

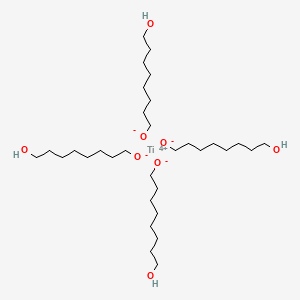
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
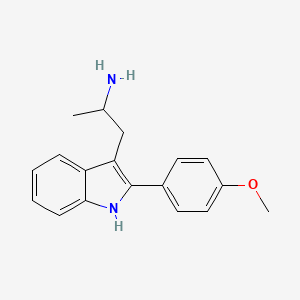
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
